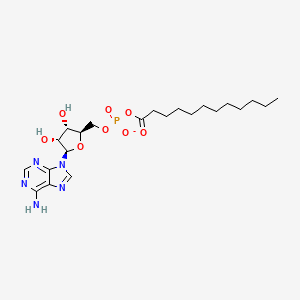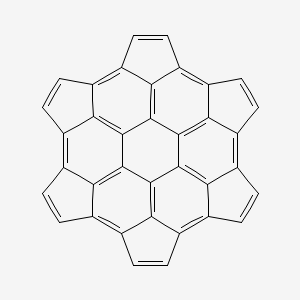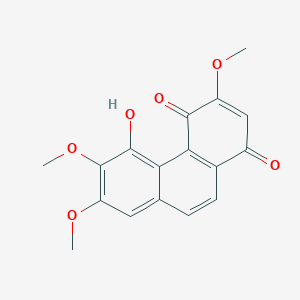
Calanquinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calanquinone A is a natural product found in Calanthe arisanensis with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Calanquinone A, isolated from Calanthe arisanensis, has shown significant cytotoxicity against various cancer cell lines including lung, prostate, colon, breast, and nasopharyngeal cancers. It exhibits potent activity, with EC50 values less than 0.5 microg/mL, and demonstrates a better drug resistance profile compared to paclitaxel (Lee et al., 2008). Additionally, its synthesis has been achieved, allowing for further study and potential application in cancer therapy.
Anti-Glioblastoma Activity
Calanquinone A has shown anti-proliferative activity against glioblastoma cells, including A172, T98, and U87. It causes S phase arrest and subsequent apoptosis. The mechanism involves a decrease in cellular glutathione levels, leading to DNA damage stress and activation of AMP-activated protein kinase (AMPK), culminating in cell cycle arrest and apoptotic cell death (Liu et al., 2014).
Topoisomerase II Inhibition
Calanquinone A, along with related compounds, has been found to have promising cytotoxicity against various human cancer cell lines. A study established a pharmacophore model for cytotoxicity and suggested that calanquinone A and its analogs could act as topoisomerase II inhibitors, an important target in cancer therapy (Lee et al., 2012).
Antibacterial Activity
While not directly related to calanquinone A, research into anthraquinone-encapsulated nanoparticles has shown significant antibacterial activity against multi-drug resistance pathogens. This suggests potential applications for calanquinone A or its derivatives in developing antimicrobial agents (Br et al., 2014).
Phototoxicity and DNA Damage
Anthraquinone, a related compound, has been used as a photosensitizer in DNA studies. It induces interstrand cross-links in DNA duplexes upon near-UV photolysis. This provides insights into the phototoxic effects of quinones and could be relevant for the study of calanquinone A's interactions with DNA (Bergeron et al., 2006).
Agricultural Applications
Anthraquinones have been used in pest management and agricultural crop protection, suggesting potential for calanquinone A in these areas. Their roles include acting as chemical repellents, insecticides, and feeding deterrents in various animals, insects, and plants (DeLiberto & Werner, 2016).
Mitochondrial Interactions
Research on ubiquinones, which are structurally related to calanquinone A, has explored their interactions with the mitochondrial respiratory chain and reactive oxygen species. This research may provide insights into how calanquinone A could interact with mitochondria and its potential use in mitochondrial therapies (James et al., 2005).
Propriétés
Nom du produit |
Calanquinone A |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
5-hydroxy-3,6,7-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O6/c1-21-11-7-10(18)9-5-4-8-6-12(22-2)17(23-3)16(20)13(8)14(9)15(11)19/h4-7,20H,1-3H3 |
Clé InChI |
SSUYXMUVFIRPDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=C(C1=O)C3=C(C(=C(C=C3C=C2)OC)OC)O |
Synonymes |
calanquinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



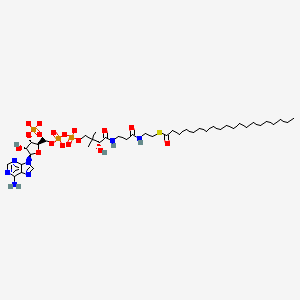
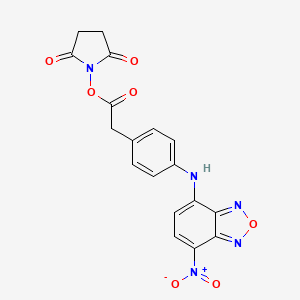
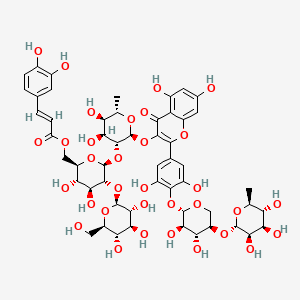
![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
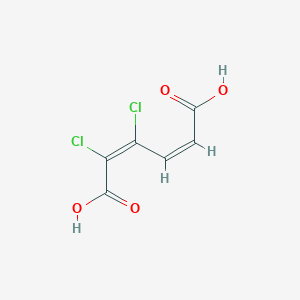
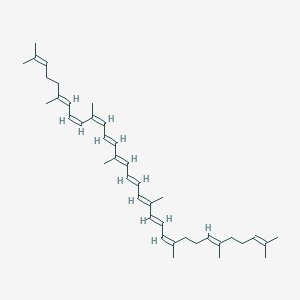
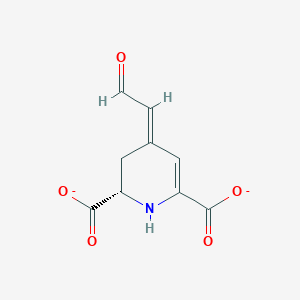
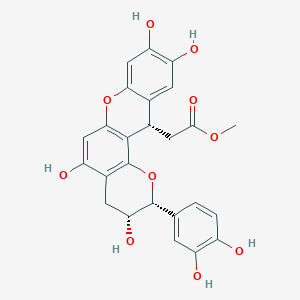
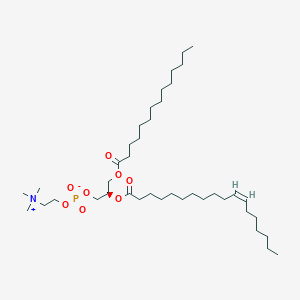
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
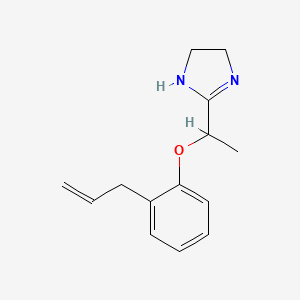
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
